molecular formula C11H16N2O5S B12788088 (R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate CAS No. 117068-49-2

(R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate

Cat. No.: B12788088
CAS No.: 117068-49-2
M. Wt: 288.32 g/mol
InChI Key: JRXZTKOCDRURKC-UHFFFAOYSA-N
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Description

(R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate is a synthetic compound that features a unique combination of functional groups, including a thioether, a hydroxyl group, and a thymine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Thioether Formation: The reaction between a suitable alkyl halide and a thiol in the presence of a base to form the thioether linkage.

    Hydroxyl Group Introduction:

    Thymine Attachment: The thymine moiety is introduced via a coupling reaction, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acid chlorides, bases like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, alkanes.

    Substitution: Esters, ethers.

Scientific Research Applications

Chemistry

In chemistry, (R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of thymine-containing molecules with DNA and RNA. It may also serve as a probe to investigate the role of thioethers in biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural similarity to nucleosides makes it a candidate for antiviral and anticancer drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.

Mechanism of Action

The mechanism of action of (R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate involves its interaction with specific molecular targets. The thymine moiety allows it to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The thioether group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-((2-hydroxyethyl)thio)-3-uracil-1-yl-propanoate: Similar structure but with uracil instead of thymine.

    Ethyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

(R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

117068-49-2

Molecular Formula

C11H16N2O5S

Molecular Weight

288.32 g/mol

IUPAC Name

methyl 3-(2-hydroxyethylsulfanyl)-3-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoate

InChI

InChI=1S/C11H16N2O5S/c1-7-6-13(11(17)12-10(7)16)8(19-4-3-14)5-9(15)18-2/h6,8,14H,3-5H2,1-2H3,(H,12,16,17)

InChI Key

JRXZTKOCDRURKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C(CC(=O)OC)SCCO

Origin of Product

United States

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